molecular formula C13H15NO4S2 B1441343 1-Thiophen-2-YL-ethanone oxime tosylate CAS No. 893611-82-0

1-Thiophen-2-YL-ethanone oxime tosylate

Cat. No.: B1441343
CAS No.: 893611-82-0
M. Wt: 313.4 g/mol
InChI Key: WWSOCDBPBQHGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thiophen-2-YL-ethanone oxime tosylate is a chemical compound with the molecular formula C12H13NO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Thiophen-2-YL-ethanone oxime tosylate can be synthesized through the reaction of 1-Thiophen-2-YL-ethanone oxime with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a tosylate ester from the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Thiophen-2-YL-ethanone oxime tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The tosylate group can be substituted with nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Thiophen-2-YL-ethanone oxime tosylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 1-Thiophen-2-YL-ethanone oxime tosylate involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Thiophen-2-YL-ethanone oxime tosylate can be compared with other thiophene derivatives, such as:

    1-Thiophen-2-YL-ethanone oxime: Lacks the tosylate group, making it less reactive in substitution reactions.

    Thiophene-2-carboxaldehyde oxime: Contains an aldehyde group instead of a ketone, leading to different reactivity.

    2-Acetylthiophene oxime: Similar structure but without the tosylate group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its tosylate group, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;N-(1-thiophen-2-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7NOS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(7-8)6-3-2-4-9-6/h2-5H,1H3,(H,8,9,10);2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSOCDBPBQHGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723202
Record name 4-Methylbenzene-1-sulfonic acid--N-[1-(thiophen-2-yl)ethylidene]hydroxylamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-82-0
Record name 4-Methylbenzene-1-sulfonic acid--N-[1-(thiophen-2-yl)ethylidene]hydroxylamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Thiophen-2-YL-ethanone oxime tosylate
Reactant of Route 2
Reactant of Route 2
1-Thiophen-2-YL-ethanone oxime tosylate
Reactant of Route 3
1-Thiophen-2-YL-ethanone oxime tosylate
Reactant of Route 4
1-Thiophen-2-YL-ethanone oxime tosylate
Reactant of Route 5
1-Thiophen-2-YL-ethanone oxime tosylate
Reactant of Route 6
1-Thiophen-2-YL-ethanone oxime tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.